molecular formula C22H16Cl2N6O3S B5008969 1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea

1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea

Cat. No.: B5008969
M. Wt: 515.4 g/mol
InChI Key: SSHRXDYSNMAWNY-UHFFFAOYSA-N
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Description

1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea is a complex organic compound that features a combination of pyridine and pyrimidine rings

Properties

IUPAC Name

1-[(3,6-dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N6O3S/c23-16-11-12-19(24)27-20(16)29-34(32,33)30-22(31)28-21-25-17(14-7-3-1-4-8-14)13-18(26-21)15-9-5-2-6-10-15/h1-13H,(H,27,29)(H2,25,26,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHRXDYSNMAWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NS(=O)(=O)NC3=C(C=CC(=N3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea typically involves multiple steps:

    Formation of the Pyridine Ring: The starting material, 3,6-dichloropyridine, is synthesized through chlorination of pyridine.

    Formation of the Pyrimidine Ring: The 4,6-diphenylpyrimidine is synthesized through a condensation reaction involving benzaldehyde and guanidine.

    Coupling Reaction: The two rings are coupled using a sulfamoyl linkage, which involves the reaction of the pyridine derivative with a sulfonamide and subsequent coupling with the pyrimidine derivative.

    Final Urea Formation: The final step involves the formation of the urea linkage through the reaction of the intermediate with an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and DNA.

Mechanism of Action

The mechanism of action of 1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea involves:

    Molecular Targets: The compound targets specific enzymes, such as kinases, that are involved in cell signaling pathways.

    Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)amine
  • **1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)thiourea

Uniqueness

1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea is unique due to its specific combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea
Reactant of Route 2
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1-[(3,6-Dichloropyridin-2-yl)sulfamoyl]-3-(4,6-diphenylpyrimidin-2-yl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.